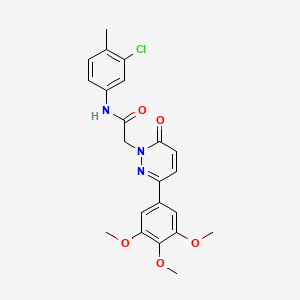

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-13-5-6-15(11-16(13)23)24-20(27)12-26-21(28)8-7-17(25-26)14-9-18(29-2)22(31-4)19(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMATUUYPGYQLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound characterized by its complex molecular structure and potential pharmacological applications. With a molecular formula of C22H22ClN3O5 and a molecular weight of 443.88 g/mol, this compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide

- Molecular Weight : 443.88 g/mol

- Purity : Typically 95% .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer research.

Anticancer Activity

-

Mechanism of Action :

- The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Its pyridazine moiety may influence tubulin polymerization, a critical process in cell division.

- Some studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .

-

In Vitro Studies :

- In vitro assays have demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the pyridazine class have shown IC50 values ranging from 80 nM to 5 µM against colorectal and breast cancer cell lines .

- A related study reported significant cytotoxicity (IC50 = 1.1 µM) against HCT116 cells, highlighting the potential of this compound in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

- Substituents : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and may improve the compound's ability to penetrate cellular membranes.

- Pyridazine Ring : Alterations in the pyridazine ring structure can significantly affect the compound's binding affinity to target proteins involved in cancer cell proliferation .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

| Study | Compound | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|---|

| Bai et al. (2021) | Compound 6 | HCT15, HT29 | 0.08 - 0.20 | Potent anticancer activity observed. |

| Kumar et al. (2022) | Compound 36 | HCT116 | 1.1 | Induced G2/M phase arrest in cancer cells. |

| Abadi et al. (2022) | Pyrazole Derivative | MCF7 | 3.79 | Significant cytotoxicity against breast cancer cells. |

Scientific Research Applications

The compound N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Case Study : A derivative demonstrated over 75% growth inhibition in OVCAR-8 (ovarian cancer) and SNB-19 (brain cancer) cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest potential inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

- Research Findings : Computational models indicate that modifications to the compound's structure could enhance its binding affinity to 5-LOX, suggesting avenues for developing anti-inflammatory drugs .

Antimicrobial Activity

Preliminary evaluations have shown that the compound possesses antimicrobial properties against various pathogens. The presence of the chloro and methoxy groups may contribute to its effectiveness.

- Experimental Data : Testing against bacterial strains revealed moderate to high inhibitory activity, indicating potential as an antimicrobial agent .

Synthetic Route Overview

- Step 1 : Formation of the pyridazine ring via cyclization reactions.

- Step 2 : Introduction of the chloro and methoxy groups through electrophilic aromatic substitution.

- Step 3 : Acetylation to form the final acetamide product.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings

- Chloro Group : Enhances lipophilicity and may improve cellular uptake.

- Methoxy Substituents : Contribute to increased binding affinity at target sites.

- Pyridazine Core : Essential for maintaining biological activity; modifications can lead to loss of efficacy.

Q & A

Q. What are the key synthetic pathways for preparing N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with substituted anilines and heterocyclic precursors. For example:

- Step 1 : Chlorination of 4-methylaniline to generate 3-chloro-4-methylaniline, followed by acetylation to form the acetamide core .

- Step 2 : Construction of the pyridazinone moiety via cyclization of maleic hydrazide derivatives with 3,4,5-trimethoxybenzaldehyde under acidic conditions .

- Step 3 : Coupling the pyridazinone intermediate with the acetamide derivative using a Mitsunobu reaction or nucleophilic substitution, optimized for regioselectivity .

Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methyl groups at δ 2.35 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 484.12) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for the pyridazinone ring and acetamide linkage .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Degrades above 150°C; store at 4°C in inert atmosphere .

- Photostability : Susceptible to UV-induced oxidation of the pyridazinone ring; use amber vials .

- Hydrolytic Stability : The acetamide bond resists hydrolysis at pH 4–8 but degrades under strongly acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition activity?

- Assay Design : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR2) .

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC values using nonlinear regression .

- Control Experiments : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls to validate specificity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

- Comparative Molecular Field Analysis (CoMFA) : Maps electrostatic/hydrophobic fields to explain variations in IC values between analogs (e.g., trimethoxyphenyl vs. fluorophenyl substituents) .

- Free-Wilson Analysis : Quantifies contributions of individual substituents (e.g., 3,4,5-trimethoxy enhances binding by 2.3 kcal/mol vs. 4-chloro) .

Q. How can conflicting pharmacological data (e.g., cytotoxicity vs. selectivity) be addressed?

- Orthogonal Assays : Validate cytotoxicity in primary cell lines (e.g., HEK293) and cancer models (e.g., HepG2) to distinguish off-target effects .

- Proteomics Profiling : Use mass spectrometry-based thermal shift assays to identify unintended protein targets .

Q. What methods optimize reaction yield and purity during scale-up synthesis?

- DoE (Design of Experiments) : Vary parameters like solvent (THF/EtOH ratios), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs) to identify optimal conditions .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) .

Q. Which computational methods predict target binding modes?

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to simulate interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How are byproducts analyzed in the synthesis of this compound?

- LC-MS/MS : Detect intermediates (e.g., dechlorinated analogs) with a Q-TOF instrument and fragment ion matching .

- Isolation via Prep-TLC : Characterize byproducts (e.g., dimerization products) using -NMR and HRMS .

Q. How are analytical methods validated for quantifying the compound in biological matrices?

- Validation Parameters : Assess linearity (R >0.99), LOD/LOQ (1 nM/5 nM in plasma), and recovery (>85% via spiked samples) .

- Matrix Effects : Use stable isotope-labeled internal standards (e.g., -analog) to correct for ion suppression in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.